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Introduction: The Isoxazole Scaffold in Modern Drug
Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic

properties, metabolic stability, and ability to participate in various non-covalent interactions

have led to its incorporation into a multitude of approved drugs and clinical candidates.[3][4]

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, targeting

key protein classes implicated in human diseases, including kinases, G-protein coupled

receptors (GPCRs), and metalloenzymes.[5][6][7][8]

High-Throughput Screening (HTS) is the engine of modern hit-to-lead discovery, enabling the

rapid evaluation of vast chemical libraries to identify starting points for drug development

programs.[2][9] The successful prosecution of an HTS campaign against a specific biological

target requires robust, miniaturized, and automated assay methodologies. This guide provides

detailed application notes and step-by-step protocols for the high-throughput screening of

isoxazole derivative libraries against several major drug target classes. As a Senior Application

Scientist, this document is structured not as a rigid template, but as a comprehensive technical

guide grounded in field-proven insights, explaining the causality behind experimental choices to

ensure scientific integrity and reproducibility.
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Part 1: Foundational Principles of a Successful HTS
Campaign
Before delving into specific protocols, it is crucial to understand the universal workflow and

quality control metrics that underpin any successful HTS campaign. The goal is to create a self-

validating system that reliably distinguishes true "hits" from experimental noise and artifacts.

[10]

The HTS Workflow: A Cascade of Decisions
The journey from a large compound library to a few validated hits follows a structured cascade.

Each step is designed to triage compounds, increasing confidence in the biological activity of

the remaining molecules.[9][11]
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Caption: General workflow for a high-throughput screening cascade.

Quality Control: The Z-Factor
The robustness of an HTS assay is paramount. The Z-factor (or Z-prime, Z') is a statistical

parameter that quantifies the quality of an assay by measuring the separation between the
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distributions of the positive and negative controls.[12][13] It is essential to validate the assay

with a Z' factor calculation before initiating a full-scale screen.

The formula for Z' is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

μp and σp are the mean and standard deviation of the positive control.

μn and σn are the mean and standard deviation of the negative control.

Z'-factor Value Assay Classification Suitability for HTS

> 0.5 Excellent Ideal for HTS

0 to 0.5 Doable
May require optimization;

marginal

< 0 Unsuitable
Assay is not viable for

screening

An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for a high-

throughput screen.[12]

Part 2: Biochemical Assays for Isoxazole Kinase
Inhibitors
Protein kinases are one of the most important classes of drug targets, particularly in oncology.

The dysregulation of kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt

pathways, is a hallmark of many cancers.[14][15][16] Isoxazole derivatives have been

successfully developed as potent kinase inhibitors, including those targeting the Epidermal

Growth Factor Receptor (EGFR).[6][17]

Relevant Signaling Pathways
Below are representations of two critical kinase signaling cascades often targeted in cancer

drug discovery. Inhibition of key nodes in these pathways by small molecules like isoxazole

derivatives can halt aberrant cell proliferation and survival.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 20 Tech Support

https://assay.dev/2024/01/04/on-hts-hit-selection/
https://www.news-medical.net/life-sciences/Hit-Selection-in-High-Throughput-Screening.aspx
https://assay.dev/2024/01/04/on-hts-hit-selection/
https://www.drugtargetreview.com/article/14272/high-throughput-calcium-flux-assays-luminescent-versus-fluorescent-readout/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://revvitysignals.com/article/blog/improving-therapeutics-discovery-orthogonal-assay-data
https://www.researchgate.net/publication/46149250_Experimental_Design_and_Statistical_Methods_for_Improved_Hit_Detection_in_High-Throughput_Screening
http://docs.abcam.com/pdf/protocols/Troubleshooing-guide-for-enzymatic-assay-kits.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor
Receptor (e.g., EGFR)

GRB2

SOS

Ras

Raf (MAPKKK)

MEK (MAPKK)

ERK (MAPK)

Nucleus

Transcription Factors
(c-Fos, c-Jun)

Cell Proliferation,
Survival, Differentiation

Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway.
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Caption: The PI3K/Akt signaling pathway.

Case Study: Screening for Isoxazole-Based EGFR
Inhibitors
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Objective: To identify isoxazole derivatives that inhibit the kinase activity of EGFR from a

100,000-compound library.

Assay Principle: Transcreener® ADP² FI Assay

This is a fluorescence intensity (FI) based, competitive immunoassay that measures the ADP

produced by the kinase reaction. The assay principle is based on a quenched ADP-Alexa594

tracer bound to an ADP² antibody-quencher conjugate. ADP produced by the target kinase

displaces the tracer, leading to an increase in fluorescence. This "mix-and-read" format is

highly amenable to HTS.

Table 1: Representative Data for Isoxazole-Based Kinase Inhibitors

Compound ID Target Kinase IC50 (µM) Reference

Compound 25a EGFR-TK 0.054 [6]

Compound 10a EGFR-TK 0.064 [6]

Compound 10b EGFR-TK 0.066 [6]

Protocol 1: Transcreener® ADP² FI Kinase Assay
Materials:

Transcreener® ADP² FI Assay Kit (BellBrook Labs)

Recombinant human EGFR kinase

Poly(Glu, Tyr) 4:1 substrate

ATP

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Stop & Detect Buffer (from kit)

Isoxazole compound library (10 mM in DMSO)
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Low-volume 384-well black assay plates (e.g., Corning 3820)

Fluorescence plate reader with appropriate filters (e.g., Ex: 590 nm, Em: 617 nm)

Procedure:

Assay Validation (Z'-factor determination):

Prepare positive controls (no enzyme or a known inhibitor like Erlotinib) and negative

controls (DMSO vehicle).

Run the assay as described below on at least one full plate of controls to calculate the Z'-

factor. Aim for Z' > 0.5.

Compound Plating:

Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each isoxazole compound

from the 10 mM library stock into the assay plate wells. This results in a final screening

concentration of 10 µM in a 5 µL final reaction volume.

Dispense 50 nL of DMSO into control wells.

Enzyme/Substrate Mix Preparation:

Prepare a 2X enzyme/substrate mix in Assay Buffer. The final concentration of EGFR and

Poly(Glu, Tyr) should be optimized beforehand (typically in the low nM and µg/mL range,

respectively).

Dispense 2.5 µL of the 2X enzyme/substrate mix into each well.

Centrifuge the plate at 1,000 rpm for 1 minute.

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

Initiation of Kinase Reaction:

Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or

near the Km for the enzyme (e.g., 10 µM).
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Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the

reaction is in the linear range (typically <20% ATP conversion).

Detection:

Add 5 µL of Stop & Detect Buffer containing the ADP² Antibody-Quencher and ADP-

Alexa594 Tracer to each well.

Incubate for 60 minutes at room temperature, protected from light.

Read the fluorescence intensity (Ex: 590 nm, Em: 617 nm) on a plate reader.

Part 3: Cell-Based Assays for Isoxazole Derivatives
Cell-based assays provide a more physiologically relevant context by evaluating compound

activity within a living system. They are essential for identifying compounds that have good cell

permeability and are not cytotoxic at active concentrations.

Case Study: Cytotoxicity Profiling of Isoxazole Hits
Objective: To determine the cytotoxicity of hit compounds identified from a primary biochemical

screen in a human cancer cell line (e.g., A549 lung carcinoma).

Assay Principle: Resazurin Reduction Assay

This assay measures cell viability based on the metabolic capacity of living cells. The blue,

non-fluorescent dye resazurin is reduced by mitochondrial enzymes in viable cells to the pink,

highly fluorescent resorufin. The increase in fluorescence is directly proportional to the number

of viable cells.

Table 2: Representative Cytotoxicity Data for an Isoxazole Derivative
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Compound ID Cell Line IC50 (µM) Assay

Isoxazole Hit 1 A549 > 50 Resazurin

Staurosporine

(Control)
A549 0.02 Resazurin

Protocol 2: Resazurin Cell Viability Assay
Materials:

A549 cells (or other relevant cancer cell line)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Resazurin sodium salt (Sigma-Aldrich)

DPBS (pH 7.4)

Isoxazole hit compounds (in DMSO)

Staurosporine (positive control for cytotoxicity)

Opaque-walled 384-well cell culture plates

Fluorescence plate reader (Ex: 560 nm, Em: 590 nm)

Procedure:

Cell Plating:

Trypsinize and count A549 cells.

Seed cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Compound Addition:
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Prepare serial dilutions of isoxazole hit compounds and staurosporine in culture medium.

Add 10 µL of the 5X compound dilutions to the cells (final volume 50 µL). Include DMSO

vehicle controls.

Incubate for 72 hours at 37°C, 5% CO₂.

Resazurin Addition and Incubation:

Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.

Add 10 µL of the resazurin solution to each well.

Incubate for 2-4 hours at 37°C, 5% CO₂.

Data Acquisition:

Measure the fluorescence intensity (Ex: 560 nm, Em: 590 nm) using a plate reader.

Data Analysis:

Subtract the background fluorescence (wells with medium only).

Calculate percent viability relative to DMSO controls.

Plot the dose-response curves and determine the IC50 value for each compound.

Part 4: Assays for Isoxazole GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant

portion of approved drugs.[7][18] Isoxazole-containing molecules have been identified as

potent and selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors

(mGluRs), demonstrating the utility of this scaffold in targeting GPCRs.[5][10]

Case Study: Screening for mGluR2 Positive Allosteric
Modulators
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Objective: To identify isoxazole derivatives that act as PAMs for the mGluR2 receptor. PAMs do

not activate the receptor on their own but enhance the response to an orthosteric agonist.

Assay Principle: Calcium Flux Assay

The mGluR2 receptor is typically coupled to the Gαi signaling pathway, which leads to a

decrease in cAMP. However, by co-expressing a promiscuous G-protein, such as Gα16, the

receptor can be forced to signal through the Gαq pathway upon activation.[7] This Gαq

activation leads to the release of intracellular calcium (Ca²⁺), which can be detected using a

calcium-sensitive fluorescent dye like Fluo-8. In a PAM screening format, compounds are

added first, followed by a sub-maximal concentration (e.g., EC₂₀) of the endogenous agonist,

glutamate. A PAM will potentiate the glutamate-induced calcium signal.

Table 3: Representative Data for an Isoxazole-Based mGluR2 PAM

Compound
ID

Target
Receptor

Assay Type
Potency
(EC50, nM)

Efficacy (%
of
Glutamate
Max)

Reference

TBPCOB (20) mGluR2
Calcium Flux

(rat)
42 77% [10]

Protocol 3: Calcium Flux HTS Assay for GPCR PAMs
Materials:

CHO or HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein

(e.g., Gα16).

Cell culture medium.

Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid.

Fluo-8 NW Calcium Assay Kit (or similar).

L-Glutamate (orthosteric agonist).
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Isoxazole compound library (10 mM in DMSO).

Black, clear-bottom 384-well cell culture plates.

Fluorescence kinetic plate reader (e.g., FLIPR Tetra).

Procedure:

Cell Plating:

Seed the engineered cells into 384-well plates at an optimized density (e.g., 10,000

cells/well) in 25 µL of culture medium.

Incubate overnight at 37°C, 5% CO₂.

Dye Loading:

Prepare the Fluo-8 dye solution according to the manufacturer's protocol in Assay Buffer.

Remove the culture medium from the cells.

Add 25 µL of the dye solution to each well.

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

HTS Execution on a Kinetic Plate Reader:

Place the cell plate and a compound plate into the instrument.

The instrument will first add ~12.5 µL of the isoxazole compound (or DMSO vehicle) to the

cells and incubate for a defined period (e.g., 5-15 minutes).

The instrument will then add ~12.5 µL of glutamate at a pre-determined EC₂₀

concentration while simultaneously reading the fluorescence kinetics.

The fluorescence signal is recorded over time (e.g., for 2-3 minutes) to capture the

transient calcium flux.

Data Analysis:
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The response is typically quantified as the maximum peak height or the area under the

curve.

Calculate the percent activation for each compound relative to the response of the EC₂₀ of

glutamate alone (0% activation) and a maximal concentration of glutamate (100%

activation).

Hits are selected based on a predefined activity threshold (e.g., >50% potentiation).

Part 5: Data Analysis, Hit Confirmation, and
Troubleshooting
Primary Hit Identification
Following the primary screen, raw data must be normalized to account for plate-to-plate

variability. A common method is to calculate a Z-score for each compound well.[12][13][19]

Z-score = (x - μ) / σ

Where:

x is the raw value of the compound well.

μ is the mean of all sample wells on the plate.

σ is the standard deviation of all sample wells on the plate.

A Z-score represents how many standard deviations a data point is from the mean. For an

inhibition assay, a highly negative Z-score (e.g., < -3) would be considered a hit. For an

activation or potentiation assay, a highly positive Z-score (e.g., > 3) would be a hit.

Data Visualization
Visualizing the entire dataset is crucial for quality control and hit identification. Scatter plots and

heatmaps are commonly used.

Scatter Plot: A plot of the raw or normalized values for each well can quickly identify outliers

and show the separation between controls and the bulk of the library compounds.
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Heatmap: A plate-based heatmap can reveal systematic errors, such as edge effects or

gradients caused by instrument or liquid handling issues.

Raw HTS Data
(Fluorescence, etc.)

Plate-Level QC
(Z'-factor)
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(e.g., Z-score calculation)
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Caption: HTS data analysis and hit selection workflow.

Hit Confirmation and Orthogonal Assays
Primary hits must be validated through a rigorous confirmation cascade.[11][20][21]

Re-testing: Hits are re-tested in the primary assay, often in full dose-response curves, to

confirm activity and determine potency (IC50/EC50).

Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay.[20][22] This is a

method that measures the same biological endpoint but uses a different technology. For

example, a kinase inhibitor hit from a fluorescence-based ADP detection assay could be
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confirmed using a luminescence-based ATP depletion assay or a label-free method like

Surface Plasmon Resonance (SPR). This critical step helps to eliminate false positives that

are artifacts of the primary assay technology.

Structure-Activity Relationship (SAR): If analogs of the hit compound are present in the

library or can be readily synthesized, initial SAR can be established.[1][23] A consistent trend

in activity among structurally related compounds increases confidence that the observed

activity is real and target-specific.

Common HTS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)

Low Z'-factor (<0.5)

Sub-optimal reagent

concentrations; low signal-to-

background; high well-to-well

variability.

Re-optimize enzyme,

substrate, and detection

reagent concentrations. Check

for reagent instability. Verify

liquid handling precision.

Edge Effects in Plate Data

Uneven temperature

incubation; evaporation from

outer wells.

Use plates with lids; ensure

proper plate sealing. Optimize

incubator conditions for

uniform heating.

High False Positive Rate

Compound interference

(autofluorescence, quenchers);

non-specific inhibition

(aggregators).

Run counter-screens (e.g.,

assay without enzyme) to

identify interfering compounds.

Test hits in an orthogonal

assay.

Poor Reproducibility

Reagent degradation;

inconsistent liquid handling;

cell culture variability.

Aliquot and store reagents

properly. Perform regular

maintenance and calibration of

automated liquid handlers. Use

consistent cell passage

numbers and seeding

densities.

Conclusion
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The isoxazole scaffold is a versatile and valuable starting point for the discovery of novel

therapeutics. The successful identification of potent and selective isoxazole derivatives from

large chemical libraries is critically dependent on the design and execution of robust and

relevant high-throughput screening assays. By employing the detailed protocols and strategic

workflows outlined in this guide—from initial assay validation and primary screening to data

analysis and hit confirmation—researchers can confidently navigate the complexities of HTS.

This systematic approach, grounded in scientific rigor and an understanding of the underlying

biology, will maximize the probability of discovering novel isoxazole-based lead compounds for

the next generation of medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Analysis of HTS data | Cambridge MedChem Consulting
[cambridgemedchemconsulting.com]

3. Extraction of structure-activity relationship information from high-throughput screening
data. | Broad Institute [broadinstitute.org]

4. Challenge | Systems Biology Graphical Notation [sbgn.github.io]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. genscript.jp [genscript.jp]

8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action
of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

9. bioassaysys.com [bioassaysys.com]

10. Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2
Receptor - PMC [pmc.ncbi.nlm.nih.gov]

11. axxam.com [axxam.com]

12. assay.dev [assay.dev]

13. news-medical.net [news-medical.net]

14. drugtargetreview.com [drugtargetreview.com]

15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express
Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

16. revvitysignals.com [revvitysignals.com]

17. docs.abcam.com [docs.abcam.com]

18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://www.benchchem.com/product/b1587630?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/15071/Structure_Activity_Relationship_SAR_Studies_of_Isoxazoloindoles_A_Technical_Guide.pdf
https://www.cambridgemedchemconsulting.com/resources/hit_identification/analysis_hts_data.html
https://www.cambridgemedchemconsulting.com/resources/hit_identification/analysis_hts_data.html
https://www.broadinstitute.org/publications/broad18466
https://www.broadinstitute.org/publications/broad18466
https://sbgn.github.io/openchallenge
https://www.mdpi.com/1420-3049/28/19/6800
https://www.researchgate.net/publication/46149250_Experimental_Design_and_Statistical_Methods_for_Improved_Hit_Detection_in_High-Throughput_Screening
https://www.genscript.jp/GPCR_functional_assay.html
https://pubmed.ncbi.nlm.nih.gov/37315986/
https://pubmed.ncbi.nlm.nih.gov/37315986/
https://bioassaysys.com/troubleshooting/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007895/
https://axxam.com/from-gene-to-validated-and-qualified-hits/
https://assay.dev/2024/01/04/on-hts-hit-selection/
https://www.news-medical.net/life-sciences/Hit-Selection-in-High-Throughput-Screening.aspx
https://www.drugtargetreview.com/article/14272/high-throughput-calcium-flux-assays-luminescent-versus-fluorescent-readout/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://revvitysignals.com/article/blog/improving-therapeutics-discovery-orthogonal-assay-data
http://docs.abcam.com/pdf/protocols/Troubleshooing-guide-for-enzymatic-assay-kits.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2893246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2893246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

20. drugtargetreview.com [drugtargetreview.com]

21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule
Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

22. bellbrooklabs.com [bellbrooklabs.com]

23. Discovery and structure–activity relationship study of novel isoxazole-based small
molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [High-Throughput Screening Assays for Isoxazole
Derivatives: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1587630#high-throughput-screening-assays-for-
isoxazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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